1,3-Dithiolane-2-butanol
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Overview
Description
1,3-Dithiolane-2-butanol is an organic compound characterized by a five-membered ring containing two sulfur atoms and a hydroxyl group attached to a butanol chain. This compound is part of the broader class of 1,3-dithiolanes, which are known for their unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dithiolane-2-butanol can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the condensation of the dithiol with an aldehyde or ketone, resulting in the formation of the dithiolane ring .
Industrial Production Methods: Industrial production methods for 1,3-dithiolanes often involve the use of recyclable catalysts such as yttrium triflate or tungstophosphoric acid, which offer high chemoselectivity and yield . These methods are designed to be efficient and environmentally friendly, minimizing the use of organic solvents and harsh reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dithiolane-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using reagents like KMnO₄ or OsO₄.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like SOCl₂ or PBr₃.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, CrO₃/Py, RCOOOH.
Reduction: LiAlH₄, NaBH₄, H₂/Ni, Zn/HCl.
Substitution: SOCl₂, PBr₃, RCOCl.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1,3-Dithiolane-2-butanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dithiolane-2-butanol involves its ability to form and break disulfide bonds. This property is exploited in various applications, such as reversible protein conjugation and dynamic polymer networks . The compound’s reactivity is influenced by the geometric constraints of the sulfur-sulfur bond, which makes it prone to rapid thiol-disulfide exchange and ring-opening polymerization .
Comparison with Similar Compounds
1,3-Dithiolane-2-butanol can be compared with other similar compounds such as:
1,3-Dithianes: These compounds have a six-membered ring with two sulfur atoms and are used similarly as protecting groups for carbonyl compounds.
1,2-Dithiolanes: These compounds have a five-membered ring with a disulfide bond and are known for their unique reactivity and applications in dynamic materials.
Uniqueness: this compound is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity compared to other dithiolanes and dithianes .
Properties
CAS No. |
57795-09-2 |
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Molecular Formula |
C7H14OS2 |
Molecular Weight |
178.3 g/mol |
IUPAC Name |
4-(1,3-dithiolan-2-yl)butan-1-ol |
InChI |
InChI=1S/C7H14OS2/c8-4-2-1-3-7-9-5-6-10-7/h7-8H,1-6H2 |
InChI Key |
DTSCDUKMNOOOCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(S1)CCCCO |
Origin of Product |
United States |
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